
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane
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Overview
Description
Tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane is a useful research compound. Its molecular formula is C16H33BO3Si and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl)oxy)silane (CAS No. 114653-19-9) is a silane compound featuring a boron-containing moiety. Its unique structural characteristics suggest potential applications in various biological contexts, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula: C18H35BO3Si
- IUPAC Name: tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]oxysilane
- Molecular Weight: 350.56 g/mol
The presence of the dioxaborolane moiety is significant as boron compounds have been shown to exhibit various biological activities including anti-cancer properties and the ability to modulate enzymatic functions.
1. Anticancer Properties
Research indicates that compounds containing dioxaborolane structures can exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis . The specific mechanism of action for this compound remains to be fully elucidated but may involve:
- Inhibition of Protein Kinases: Dioxaborolanes can act as inhibitors of certain kinases involved in cancer progression.
- Induction of Apoptosis: The compound may promote programmed cell death in malignant cells.
2. Enzyme Modulation
The boron atom in the compound can interact with biological molecules such as enzymes and nucleic acids. This interaction can lead to:
- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit enzymes like proteases and kinases .
Case Study 1: Anticancer Activity
A study conducted on a series of dioxaborolanes demonstrated their efficacy in reducing tumor size in xenograft models. The study highlighted that compounds with similar structural motifs to this compound showed significant reductions in tumor growth rates compared to control groups .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, a related dioxaborolane was found to effectively inhibit a specific kinase involved in cell signaling pathways critical for cancer cell proliferation. The study utilized kinetic assays to demonstrate the compound's potential as a therapeutic agent .
Data Tables
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization, such as amide bond formation.
In a study, hydrolysis of the ester group facilitated the synthesis of carboxamide derivatives via coupling with amines .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
For example, Suzuki coupling with aryl boronic acids under mild conditions replaces bromine with aryl groups, enhancing molecular diversity .
Electrophilic Aromatic Substitution (EAS)
The methoxy group at position 6 directs electrophiles to specific positions on the aromatic ring. Nitration and sulfonation occur at the para position relative to the methoxy group.
Reaction | Reagents | Position | Product | Reference |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | Position 7 | 5-Bromo-6-methoxy-7-nitrobenzo[b]thiophene-3-carboxylate | |
Sulfonation | SO₃, H₂SO₄ | Position 7 | 5-Bromo-6-methoxy-7-sulfobenzo[b]thiophene-3-carboxylate |
The bromine atom’s meta-directing effect and methoxy’s ortho/para-directing effect synergize to favor substitution at position 7.
Amide Bond Formation
The carboxylic acid (derived from ester hydrolysis) reacts with amines to form bioactive carboxamide derivatives.
A study demonstrated that coupling with 1-methyl-1H-pyrazole yielded derivatives with potent anti-proliferative activity against cancer cells .
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.
| Oxidizing Agent | Product | Biological Relevance
Properties
Molecular Formula |
C16H33BO3Si |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yloxy]silane |
InChI |
InChI=1S/C16H33BO3Si/c1-12(13(2)18-21(10,11)14(3,4)5)17-19-15(6,7)16(8,9)20-17/h13H,1H2,2-11H3 |
InChI Key |
KOWXKAKWXZNOPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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